N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group attached to a trimethoxybenzamide core. The hydrochloride form enhances its solubility in water, making it more versatile for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with N,N-dimethylethylenediamine to form N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,4,5-trimethoxybenzoic acid and N,N-dimethylethylenediamine are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxybenzamide core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-4-methoxybenzamide hydrochloride
- N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride
- N-[2-(dimethylamino)ethyl]-3,5-dimethoxybenzamide hydrochloride
Uniqueness
N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride is unique due to the presence of three methoxy groups on the benzamide ring, which enhances its chemical stability and biological activity compared to similar compounds with fewer methoxy groups. This structural feature contributes to its higher binding affinity and specificity in biological assays.
Properties
CAS No. |
73664-78-5 |
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Molecular Formula |
C14H23ClN2O4 |
Molecular Weight |
318.79 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O4.ClH/c1-16(2)7-6-15-14(17)10-8-11(18-3)13(20-5)12(9-10)19-4;/h8-9H,6-7H2,1-5H3,(H,15,17);1H |
InChI Key |
GNPGVVSHOPMTKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl |
Origin of Product |
United States |
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